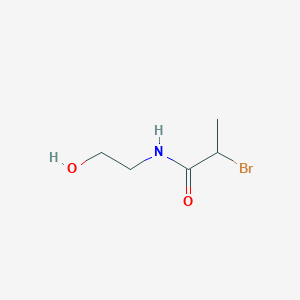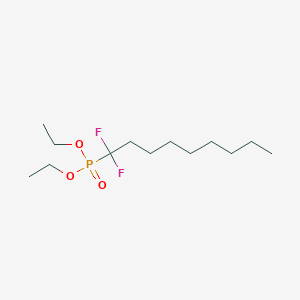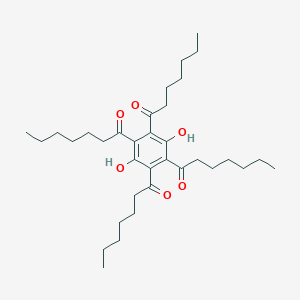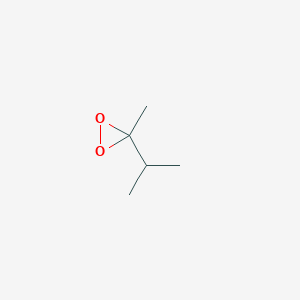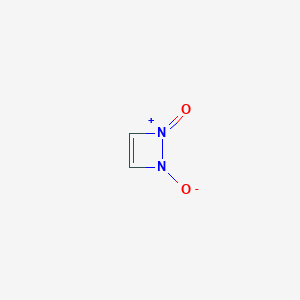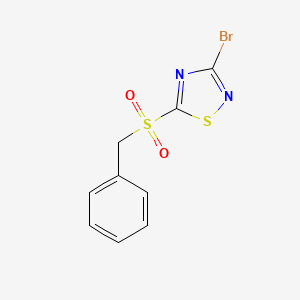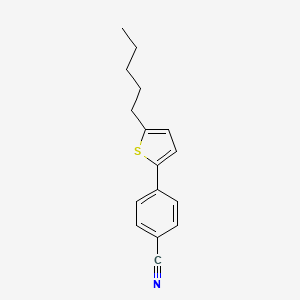
4-(5-Pentylthiophen-2-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Pentylthiophen-2-YL)benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a thiophene ring substituted with a pentyl group at the 5-position and a benzonitrile moiety at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylthiophen-2-YL)benzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.
Substitution with Pentyl Group: The thiophene ring is then alkylated with a pentyl halide (e.g., pentyl bromide) using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Benzonitrile: The final step involves the coupling of the substituted thiophene with benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Pentylthiophen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(5-Pentylthiophen-2-YL)benzonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with tailored properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Pentylthiophen-2-YL)benzonitrile depends on its specific application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport and its favorable electronic properties. The thiophene ring and benzonitrile moiety contribute to the compound’s conjugated system, enhancing its electron mobility and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile: This compound has a similar thiophene-benzonitrile structure but with a methoxyphenyl substituent.
4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile: Another structurally similar compound with a dimethylamino group.
Uniqueness
4-(5-Pentylthiophen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The pentyl group enhances its solubility and processability, making it suitable for various applications in materials science and organic electronics.
Propiedades
Número CAS |
141778-53-2 |
|---|---|
Fórmula molecular |
C16H17NS |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
4-(5-pentylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H17NS/c1-2-3-4-5-15-10-11-16(18-15)14-8-6-13(12-17)7-9-14/h6-11H,2-5H2,1H3 |
Clave InChI |
JKIMJUDBXNLNNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(S1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


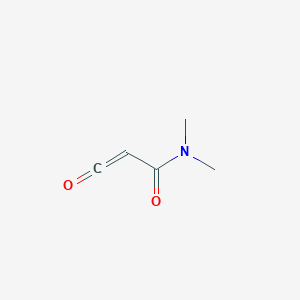
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
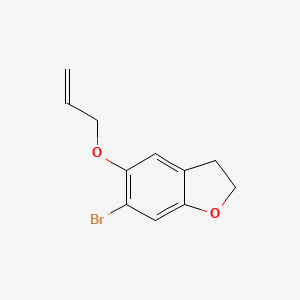

![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)
